molecular formula C12H16N6O2 B1530630 3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1245772-74-0

3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1530630
CAS No.: 1245772-74-0
M. Wt: 276.29 g/mol
InChI Key: UPHKKAGDFDRIOL-UHFFFAOYSA-N
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Description

3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a fused heterocyclic compound combining a triazoloazepine core with a substituted pyrazole moiety. The dimethyl and nitro groups on the pyrazole ring likely influence its electronic and steric properties, making it a candidate for medicinal chemistry research.

Properties

IUPAC Name

3-(1,5-dimethyl-4-nitropyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-8-11(18(19)20)10(15-16(8)2)12-14-13-9-6-4-3-5-7-17(9)12/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHKKAGDFDRIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C3N2CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a triazoloazepine structure. Its molecular formula is C13H15N5O2C_{13}H_{15}N_{5}O_{2} with a molecular weight of approximately 273.30 g/mol. The presence of the nitro group and the multiple nitrogen atoms in its structure suggest potential reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to the one have shown effectiveness against various bacterial strains including E. coli and S. aureus. A study highlighted that modifications in the pyrazole structure can enhance antibacterial activity by altering the pharmacophore configurations .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. In vitro studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound discussed may exert similar effects due to its structural characteristics that allow for interaction with inflammatory pathways .

3. Anticancer Properties

There is growing evidence supporting the anticancer activity of pyrazole derivatives. Molecular docking studies have suggested that compounds containing pyrazole moieties can act as effective inhibitors against various cancer cell lines. Specifically, derivatives have shown promise against lung (A549) and colon (HT-29) cancer cells by inducing apoptosis through various mechanisms .

Case Studies

Study Findings Reference
Selvam et al.Synthesized novel pyrazole derivatives showing up to 85% inhibition of TNF-α at 10 µM concentration
Chovatia et al.Tested anti-tubercular activity against MTB strain H37Rv; compounds showed significant inhibition
Argade et al.Developed novel 1-acetyl-3,5-diphenyl-pyrazole derivatives exhibiting antimicrobial activity

The biological activities of the compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways: Pyrazoles often interfere with key enzymes involved in inflammatory processes and cancer cell proliferation.
  • Interaction with Receptors: The structural features allow binding to various biological receptors, influencing cellular signaling pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole and triazole compounds often exhibit anticancer properties. The unique structural features of 3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of key signaling pathways .

Antimicrobial Properties

The compound has potential applications in combating microbial infections. Pyrazole derivatives have been documented to possess significant antibacterial and antifungal activities. The nitro group in the compound may play a crucial role in enhancing its interaction with microbial targets .

Anti-inflammatory Effects

In the realm of inflammatory diseases, compounds with similar structures have demonstrated anti-inflammatory properties. The incorporation of the triazole ring is believed to contribute to the modulation of inflammatory pathways . This suggests that this compound could be explored for therapeutic use in conditions such as arthritis or other inflammatory disorders.

Case Study 1: Anticancer Research

A study conducted on a series of pyrazole-triazole derivatives demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on breast cancer cell lines. The study highlighted the importance of substituent groups in enhancing potency .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, a specific derivative showed significant inhibition rates. This suggests that the structural characteristics of this compound may similarly confer antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Key analogs differ in substituents on the pyrazole ring or azepine core, leading to variations in molecular weight, polarity, and reactivity. Below is a comparative analysis:

Table 1: Molecular Data of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine Not provided Not provided Not provided 1,5-dimethyl-4-nitro-pyrazole
3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine C₁₂H₁₆N₆O₃ 292.29 1245772-20-6 3-methoxy-4-nitro-pyrazole, methyl linker
3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine C₁₃H₁₈N₆O₂ 276.30 1245772-81-9 1-ethyl-4-nitro-pyrazole
3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine C₁₃H₁₄ClN₃ 247.72 306280-54-6 2-chlorophenyl (no pyrazole)

Key Observations:

  • Substituent Effects: The target compound’s 1,5-dimethyl-4-nitro-pyrazole group introduces steric bulk and electron-withdrawing effects, which may enhance stability but reduce solubility compared to analogs with methoxy () or ethyl () substituents. The 2-chlorophenyl analog () lacks a pyrazole ring entirely, instead featuring a halogenated aromatic system, which could alter binding affinity in biological targets.

Preparation Methods

Synthesis of the 6,7,8,9-Tetrahydro-5H-triazolo[4,3-a]azepine Core

  • The triazoloazepine core is typically synthesized by cyclization reactions involving hydrazine derivatives and appropriate precursors bearing azepine or related ring systems.
  • A common approach involves refluxing the precursor amines with hydrazine or hydrazide compounds in solvents like toluene under controlled conditions (e.g., reflux for 3 hours) followed by slow cooling to room temperature to precipitate the product.

Reaction Conditions and Purification

  • The reaction mixtures are often monitored by thin-layer chromatography (TLC) to track completion.
  • After reaction, the products are isolated by filtration, washed with solvents such as benzene, and recrystallized from suitable solvents to afford pure compounds.
  • Yields for related fused triazoloazepine derivatives typically range from 70% to 75%, with melting points indicating purity (e.g., 167–168 °C for some derivatives).

Example Protocol for Synthesis of 3-Aryl-6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepines (Analogous Method)

Step Reagents/Conditions Description Outcome/Yield
1 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine + 3-aryl derivative Reflux in toluene for 3 hours, then stand 12 h at room temperature Formation of fused triazoloazepine derivatives
2 Filtration and washing with benzene Isolation of solid product Crude product
3 Recrystallization from appropriate solvent Purification Pure compound, yield ~73-75%

Characterization Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure, showing characteristic chemical shifts for the aliphatic ring protons and aromatic pyrazole protons.
  • Mass Spectrometry (LC-MS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 214.2 for related derivatives) confirm molecular integrity.
  • Melting Point: Sharp melting points (e.g., 167–168 °C) indicate purity.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match calculated values, confirming the composition.

Advanced Synthetic Considerations

  • Alternative methods reported for related triazolo fused systems include stereospecific processes involving hydrazide intermediates and dehydration steps to form the triazole ring.
  • Use of dehydrating agents, bases, and controlled pH solvents can optimize yields and purity.
  • Salt formation (e.g., hydrochloride salts) and hydration states (monohydrate) may be manipulated to enhance stability and crystallinity.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Solvent Toluene, benzene For reflux and purification
Reaction Temperature Reflux (~110°C for toluene) 3 hours reflux, then room temperature standing
Reaction Monitoring Thin-layer chromatography (TLC) To check reaction progress
Purification Filtration, washing, recrystallization Solvent choice affects crystal quality
Yield 70–75% Dependent on substituents and reaction scale
Characterization Techniques ^1H NMR, ^13C NMR, LC-MS, elemental analysis Confirm structure and purity

Q & A

Q. What are the key synthetic strategies for preparing 3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

Pyrazole Core Formation : Reacting diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride in toluene to form intermediates like ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate .

Triazole Ring Construction : Using hydrazine hydrate to convert intermediates into pyrazole-carboxylate derivatives, followed by cyclization with thiol-containing reagents to form the triazole-thiadiazole scaffold .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:
  • ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, nitro groups via deshielding effects) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N–O nitro vibrations at ~1520 cm⁻¹) .
  • HPLC : Ensures >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound (e.g., varying antifungal activity across studies)?

  • Methodological Answer : Contradictions may arise from differences in assay conditions or biological models. Strategies include:

Orthogonal Assays : Validate antifungal activity using both broth microdilution (CLSI guidelines) and agar diffusion methods .

Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing nitro with methoxy groups) to assess impact on 14-α-demethylase inhibition .

Q. What controls are essential in assessing this compound’s enzymatic inhibition?

  • Methodological Answer : Include:
  • Positive Controls : Ketoconazole for 14-α-demethylase assays .
  • Negative Controls : Solvent-only samples (e.g., DMSO ≤1% v/v) to exclude nonspecific effects .
  • Enzyme Activity Validation : Pre-test enzyme activity with fluorogenic substrates (e.g., resorufin-labeled lanosterol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
Reactant of Route 2
3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

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